molecular formula C46H66NaO8P B1147947 β-py-C10-HPM CAS No. 223769-62-8

β-py-C10-HPM

Cat. No.: B1147947
CAS No.: 223769-62-8
M. Wt: 800.98
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-py-C10-HPM involves the esterification of 1-pyrenedecanoic acid with 1-hexadecanoyl-sn-glycero-3-phosphomethanol. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

β-py-C10-HPM undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety can lead to the formation of pyrenequinone derivatives .

Mechanism of Action

The mechanism of action of β-py-C10-HPM involves its incorporation into lipid bilayers due to its amphiphilic nature. The pyrene moiety interacts with the hydrophobic core of the membrane, while the phosphomethanol group remains in the aqueous phase. This allows the compound to act as a fluorescent probe, providing insights into membrane dynamics and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

β-py-C10-HPM is unique due to its specific labeling of the sn-2 acyl chain with pyrene, which provides distinct fluorescence properties. This makes it particularly useful for studying lipid bilayer dynamics and interactions with high sensitivity and specificity .

Properties

CAS No.

223769-62-8

Molecular Formula

C46H66NaO8P

Molecular Weight

800.98

Origin of Product

United States

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